

Environmental Fate of 2,3-dichloro-1,3-butadiene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-1,3-butadiene

Cat. No.: B161454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of **2,3-dichloro-1,3-butadiene**. The information is compiled from peer-reviewed literature and reputable environmental databases, with a focus on quantitative data and experimental methodologies.

Executive Summary

2,3-dichloro-1,3-butadiene is a chemical intermediate that is not readily biodegradable in the environment. Its fate is primarily governed by rapid hydrolysis in aqueous environments and degradation by hydroxyl radicals in the atmosphere. Due to its rapid hydrolysis, the transport of the parent compound between environmental compartments is considered unlikely. The primary degradation products are expected to be short-chain alcohols and ketones, which are themselves anticipated to be biodegradable. However, a significant lack of experimental data exists regarding its behavior in soil, particularly concerning its adsorption to soil organic carbon and its degradation under various soil conditions.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-dichloro-1,3-butadiene** is presented in Table 1. These properties are crucial for predicting its environmental distribution and fate.

Table 1: Physicochemical Properties of **2,3-dichloro-1,3-butadiene**

Property	Value	Reference
Molecular Formula	C ₄ H ₄ Cl ₂	[1]
Molecular Weight	122.98 g/mol	[1]
Physical State	Colorless to yellowish liquid	[2]
Melting Point	-40 °C	[2]
Boiling Point	98 °C at 1013 hPa	[2]
Vapor Pressure	~132.7 hPa at 25 °C	[2]
Water Solubility	Data not available	
Calculated log K _{ow}	3.02	[2]
Henry's Law Constant	5.16 x 10 ³ Pa m ³ /mol at 25 °C (calculated)	[2]

Environmental Fate and Transport

The environmental fate of **2,3-dichloro-1,3-butadiene** is dictated by several key processes, including biodegradation, hydrolysis, and atmospheric photodegradation. A Mackay fugacity model (Level I) indicates that the primary target compartment for this chemical is the air (99.93%)[2].

Biodegradation

2,3-dichloro-1,3-butadiene is classified as not readily biodegradable.[2] This conclusion is based on a ready biodegradability test conducted according to OECD Guideline 301 F. While the specific percentage of biodegradation over the 28-day test period is not publicly available, the classification indicates that it did not meet the stringent criteria for ready biodegradability (i.e., >60% biodegradation within the 10-day window). The hydrolysis products, such as short-chain alcohols and ketones, are expected to be biodegradable.[2]

This test evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
- Test Conditions:
 - Inoculum: Mixed population of microorganisms from a laboratory sewage treatment plant receiving predominantly domestic wastewater.[\[2\]](#)
 - Test Substance Concentration: 100 mg/L.[\[2\]](#)
 - Temperature: Constant temperature, typically 20 ± 1 °C.
 - Duration: 28 days.
- Pass Criteria: For a substance to be considered readily biodegradable, the percentage of biodegradation must be $\geq 60\%$ of the ThOD within a 10-day window, which starts when the biodegradation has reached 10% of the ThOD.

Abiotic Degradation

Hydrolysis is a significant degradation pathway for **2,3-dichloro-1,3-butadiene** in aqueous environments. The compound hydrolyzes rapidly, particularly at elevated temperatures.

Table 2: Hydrolysis Data for **2,3-dichloro-1,3-butadiene**

Parameter	Value	Conditions	Reference
Half-life (t _{1/2})	1.2 hours	50 °C, pH 7	[2]
Half-life (t _{1/2})	< 2.4 hours	50 °C, pH 4 and 9	[2]
Hydrolysis Rate Constant	$1.6 \times 10^{-4} \text{ s}^{-1}$	50 °C, pH 7	[2]

The primary hydrolysis product is expected to be 2,3-butanedione, formed through the unstable intermediate 2,3-dihydroxybuta-1,3-diene.[\[2\]](#) Hydrochloric acid is also formed during this process.[\[2\]](#) Due to this rapid hydrolysis, the persistence of the parent compound in moist soils and water is expected to be low.

This guideline is used to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at pH values commonly found in the environment.

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.
- Test Conditions:
 - pH: 4, 7, and 9.[\[2\]](#)
 - Temperature: 50 °C.[\[2\]](#)
 - Analysis: Gas Chromatography (GC) was used to determine the concentration of **2,3-dichloro-1,3-butadiene**.[\[2\]](#)

In the atmosphere, **2,3-dichloro-1,3-butadiene** is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals.[\[2\]](#)

Table 3: Atmospheric Photodegradation Data for **2,3-dichloro-1,3-butadiene**

Parameter	Value	Conditions	Reference
Calculated Half-life ($t_{1/2}$)	~2.6 - 3 days	Based on reaction with OH radicals (daily mean concentration of 500,000 radicals/cm ³)	[2]

Experimental data on the quantum yield and specific photodegradation products of **2,3-dichloro-1,3-butadiene** are not available. For the related compound, 1,3-butadiene, the major

photochemical degradation products in the presence of nitric oxide are acrolein, acetaldehyde, and formaldehyde.[3]

Transport and Distribution

The high vapor pressure and calculated Henry's Law constant of **2,3-dichloro-1,3-butadiene** suggest a high potential for volatilization from water and moist soil surfaces. The Mackay fugacity model (Level I) predicts that air will be the primary environmental compartment (99.93%).[2] However, the rapid rate of hydrolysis is expected to significantly limit its transport between environmental compartments.[2]

There is a lack of experimental data on the adsorption of **2,3-dichloro-1,3-butadiene** to soil. The soil organic carbon-water partitioning coefficient (Koc) has not been determined. The calculated octanol-water partition coefficient (log Kow = 3.02) suggests that the compound has a moderate potential for adsorption to soil organic matter. Without a Koc value, a definitive assessment of its mobility in soil cannot be made. However, its rapid hydrolysis in moist soil is likely to be a more dominant factor in its overall fate in this compartment than leaching.

Ecotoxicity

2,3-dichloro-1,3-butadiene exhibits acute toxicity to aquatic organisms. A summary of available ecotoxicity data is provided in Table 4.

Table 4: Ecotoxicity Data for **2,3-dichloro-1,3-butadiene**

Organism	Endpoint	Value	Exposure Duration	Reference
Fish (Danio rerio)	LC50	1.39 mg/L	96 hours	
Invertebrates (Daphnia magna)	EC50	1.305 mg/L	48 hours	
Algae (Desmodesmus subspicatus)	EC50	4.4 mg/L	72 hours	

Environmental Fate Summary and Pathways

The overall environmental fate of **2,3-dichloro-1,3-butadiene** is characterized by its rapid degradation through hydrolysis in aquatic systems and reaction with hydroxyl radicals in the atmosphere. It is not readily biodegradable. Its high volatility suggests partitioning to the atmosphere, but its short half-life in water limits long-range transport. The fate in soil is largely unknown but is expected to be dominated by hydrolysis in moist conditions.

Caption: Environmental fate pathways of **2,3-dichloro-1,3-butadiene**.

Data Gaps and Future Research

This review highlights several significant data gaps in the understanding of the environmental fate of **2,3-dichloro-1,3-butadiene**. Future research should focus on:

- Quantitative Biodegradation: Determining the specific extent and rate of biodegradation under various environmental conditions.
- Hydrolysis Kinetics: Obtaining hydrolysis rate constants and half-lives at environmentally relevant temperatures (e.g., 25 °C).
- Soil Adsorption: Experimental determination of the soil organic carbon-water partitioning coefficient (Koc) for various soil types.
- Soil Degradation: Investigating the aerobic and anaerobic degradation pathways and rates in soil.
- Photodegradation: Experimental studies to determine the quantum yield and identify the photodegradation products.
- Anaerobic Degradation: Assessing the potential for and rates of degradation under anaerobic conditions in water, sediment, and soil.

Addressing these data gaps is crucial for a more complete and accurate assessment of the environmental risks associated with **2,3-dichloro-1,3-butadiene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloro-1,3-butadiene | C4H4Cl2 | CID 15447 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Effects of 1,3-Butadiene, Isoprene, and Their Photochemical Degradation Products on Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental Fate of 2,3-dichloro-1,3-butadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161454#environmental-fate-of-2-3-dichloro-1-3-butadiene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com